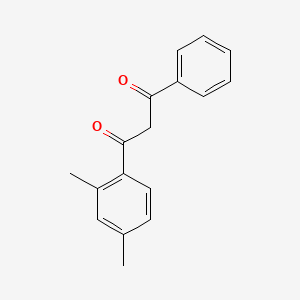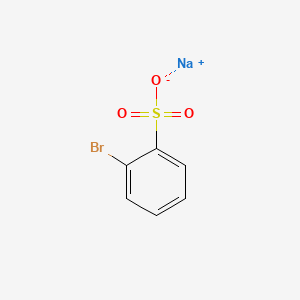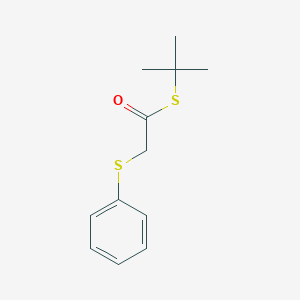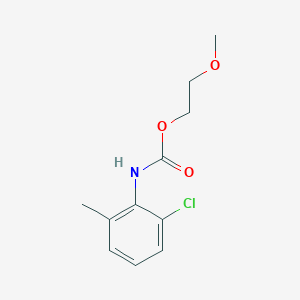
Phenol, 4,4'-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-], also known as Bisphenol A, is an organic synthetic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is typically synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phenol and acetone are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the condensation reaction. The resulting product is purified through distillation and crystallization to obtain high-purity Bisphenol A .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, and halogenated derivatives
Aplicaciones Científicas De Investigación
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Investigated for its potential role in the development of certain diseases, such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] involves its interaction with estrogen receptors in the body. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of endocrine functions .
Comparación Con Compuestos Similares
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Comparison
Compared to its analogs, Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is unique due to its widespread use and extensive research on its health effects. While Bisphenol S and Bisphenol F are also used in the production of plastics, they are considered to be less effective in mimicking estrogen and have different toxicological profiles. Bisphenol AF, on the other hand, has a higher thermal stability but is less commonly used .
Propiedades
Número CAS |
62764-03-8 |
|---|---|
Fórmula molecular |
C33H36O2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O2/c1-31(2,25-17-19-29(34)27(21-25)32(3,4)23-13-9-7-10-14-23)26-18-20-30(35)28(22-26)33(5,6)24-15-11-8-12-16-24/h7-22,34-35H,1-6H3 |
Clave InChI |
NFGRQNKRGWZGGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)C(C)(C)C3=CC(=C(C=C3)O)C(C)(C)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


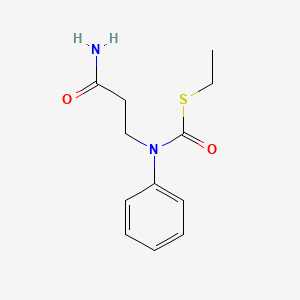
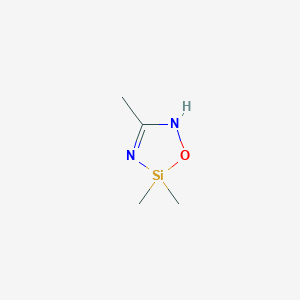
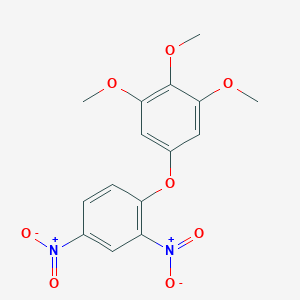
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
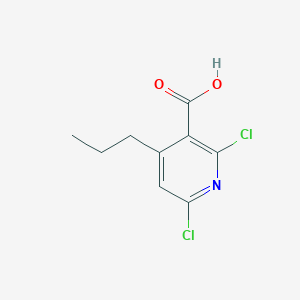
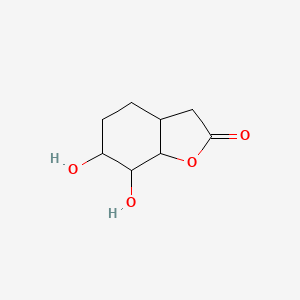
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
